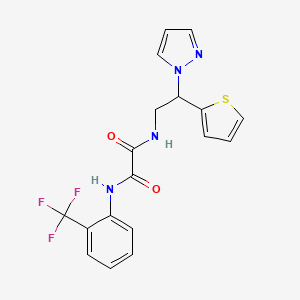
6,7-Difluoroquinolin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Difluoroquinolin-3-ol is a chemical compound with the molecular formula C9H5F2NO . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 6,7-Difluoroquinolin-3-ol involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular structure of 6,7-Difluoroquinolin-3-ol consists of 9 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each . The molecular weight is 181.14 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Difluoroquinolin-3-ol include a molecular weight of 181.14 and a density of 1.5±0.1 g/cm3 . The boiling point and melting point are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Chemical Reactivity and Synthesis
Studies on difluoroquinolines, including 6,7-Difluoroquinolin-3-ol, have primarily focused on understanding their chemical reactivity and potential in synthetic chemistry. For instance, the regioselectivity and relative substrate activity of difluoroquinolines in reactions with sodium methoxide have been explored, highlighting their utility in organic synthesis and the influence of fluorine atoms on chemical reactivity (Politanskaya et al., 2005). This research aids in developing synthetic methodologies for creating compounds with potential applications in various fields, including pharmaceuticals and materials science.
Photophysical Properties
The photophysical properties of fluorine-containing quinoline derivatives have been studied, with focus on compounds like 6,7-difluoroquinolines. Research by Nosova et al. (2011) on the synthesis and photoluminescence of 6,7-difluoro-2-styrylbenzazines, including quinolines, offers insights into the potential use of these compounds in the development of new photoluminescent materials for applications such as organic light-emitting diodes (OLEDs) and other optoelectronic devices (Nosova et al., 2011).
Antimicrobial and Anticorrosive Properties
Research into the antimicrobial and anticorrosive properties of quinoline derivatives has expanded into examining 8-hydroxyquinoline derivatives for their potential in these areas. Although not directly related to 6,7-Difluoroquinolin-3-ol, this work underscores the broader applicability of quinoline compounds in creating new antimicrobial agents and anticorrosive materials (Douche et al., 2020).
Interaction with Ammonia
The interaction of polyfluorinated 2-chloroquinolines with ammonia, including derivatives of 6,7-difluoroquinolin-3-ol, has been investigated to synthesize halogen-containing aminoquinolines. This research provides a pathway to access new compounds with potential biological activity, further emphasizing the synthetic versatility of fluorinated quinolines (Skolyapova et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
6,7-difluoroquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-7-2-5-1-6(13)4-12-9(5)3-8(7)11/h1-4,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDXGCGCWKDXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoroquinolin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2609564.png)
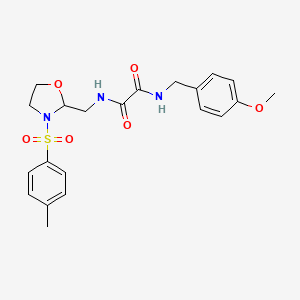
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide](/img/structure/B2609569.png)
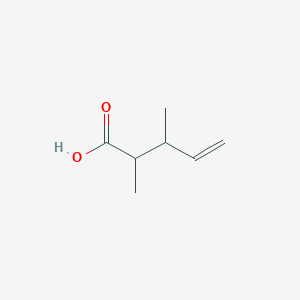
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2609573.png)
![Pyrazolo[1,5-a]pyridin-3-yl(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone](/img/structure/B2609574.png)
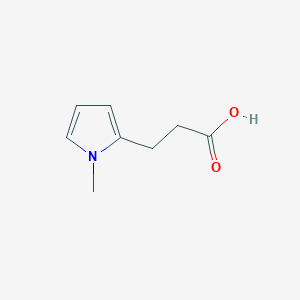
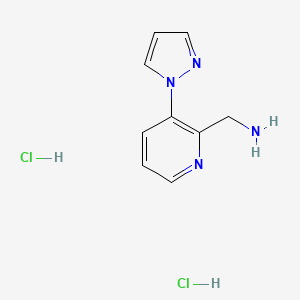
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2609580.png)
![1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2609581.png)
![1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B2609583.png)


